Enhanced Lipophilicity (LogP) of the 3,3,3-Trifluoropropyl Moiety vs. Non-Fluorinated Analogs
The 3,3,3-trifluoropropyl substituent in (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine confers a significant increase in lipophilicity compared to non-fluorinated alkyl piperazine analogs. While specific LogP data for the exact target compound was not located, the value for the closely related core structure, 1-(3,3,3-trifluoropropyl)piperazine, provides a definitive baseline, as the additional methyl group in the target compound is expected to further increase this value. The LogP for 1-(3,3,3-trifluoropropyl)piperazine is measured at 1.11 [1]. This is a substantial increase over non-fluorinated counterparts like 1-propylpiperazine (estimated LogP ≈ -0.1 to 0.5), a class-level inference based on the well-established lipophilicity-enhancing effect of trifluoromethyl groups [2]. This difference in LogP indicates enhanced passive membrane permeability, a critical factor in cellular and in vivo studies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | > 1.11 (inferred from 1-(3,3,3-trifluoropropyl)piperazine core) |
| Comparator Or Baseline | Non-fluorinated 1-propylpiperazine (estimated LogP range ~ -0.1 to 0.5) |
| Quantified Difference | Estimated increase of approximately 0.6 to 1.2 LogP units |
| Conditions | Computational prediction and measured physicochemical properties of the core scaffold. |
Why This Matters
Higher lipophilicity directly correlates with enhanced ability to cross cell membranes and the blood-brain barrier (BBB), making this scaffold a more suitable starting point for developing CNS-penetrant or intracellular-targeting drugs compared to non-fluorinated analogs.
- [1] Chemsrc. Piperazine, 1-(3,3,3-trifluoropropyl)- (9CI), CAS 399580-61-1. LogP data. 2024. View Source
- [2] Böhm HJ, Banner D, Bendels S, Kansy M, Kuhn B, Müller K, Obst-Sander U, Stahl M. Fluorine in medicinal chemistry. Chembiochem. 2004 May 3;5(5):637-43. doi: 10.1002/cbic.200300907. PMID: 15122600. View Source
